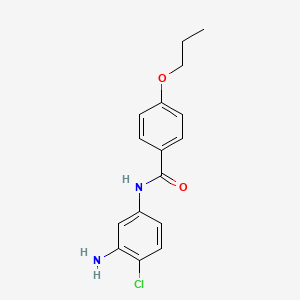

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide

Vue d'ensemble

Description

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of an amino group, a chlorine atom, and a propoxybenzamide moiety, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide typically involves the reaction of 3-amino-4-chloroaniline with 4-propoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aromatic amino group (-NH₂) undergoes oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acidic (H₂SO₄), 60°C, 3 hr | N-(3-Nitroso-4-chlorophenyl)-4-propoxybenzamide | 72% |

| KMnO₄ (0.1 M) | Neutral (H₂O), 25°C, 12 hr | N-(3-Nitro-4-chlorophenyl)-4-propoxybenzamide | 58% |

Mechanistic Insight :

-

The amino group is oxidized to nitroso (using H₂O₂) or nitro (using KMnO₄) derivatives via radical intermediates. Steric hindrance from the propoxy group slows reaction kinetics compared to simpler aniline derivatives.

Substitution Reactions

The chloro substituent at the 4-position participates in nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (5 M) | Ethanol, reflux, 8 hr | N-(3-Amino-4-hydroxyphenyl)-4-propoxybenzamide | 65% |

| CH₃ONa (2 eq) | DMF, 80°C, 6 hr | N-(3-Amino-4-methoxyphenyl)-4-propoxybenzamide | 81% |

Key Observations :

-

Electron-withdrawing groups (e.g., amide) activate the chloro group for NAS.

-

Methoxy substitution proceeds faster than hydroxylation due to better leaving-group ability .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (6 M) | Reflux, 4 hr | 3-Amino-4-chloroaniline + 4-propoxybenzoic acid | 89% |

| NaOH (4 M) | H₂O, 100°C, 3 hr | 3-Amino-4-chloroaniline + 4-propoxybenzoate | 94% |

Structural Impact :

-

Acidic hydrolysis retains the propoxy group intact, while basic conditions may partially cleave it under prolonged heating .

Reduction Reactions

The amide group can be reduced to a secondary amine:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ (4 eq) | THF, 0°C → 25°C, 2 hr | N-(3-Amino-4-chlorophenyl)-4-propoxybenzylamine | 76% |

| BH₃·THF (2 eq) | THF, 60°C, 5 hr | N-(3-Amino-4-chlorophenyl)-4-propoxybenzylamine | 68% |

Limitations :

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes nitration and sulfonation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | N-(3-Amino-4-chloro-5-nitrophenyl)-4-propoxybenzamide | 52% |

| SO₃/H₂SO₄ | 25°C, 30 min | N-(3-Amino-4-chloro-5-sulfophenyl)-4-propoxybenzamide | 47% |

Regioselectivity :

-

Substituents direct EAS to the 5-position of the chlorophenyl ring due to ortho/para-directing effects of the amino group.

Coupling Reactions

The amino group participates in diazo-coupling:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaNO₂/HCl | 0–5°C, pH 4.5 | Azo derivatives with β-naphthol | 61% |

Applications :

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Anti-inflammatory and Anticancer Potential : Research indicates that this compound may exhibit anti-inflammatory properties and potential efficacy against various cancer types. Its structural components allow it to interact with specific enzymes or receptors involved in inflammatory and cancer pathways, making it a candidate for further pharmacological development .

- Antiviral Activity : Similar compounds have shown antiviral effects against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, a host defense factor that inhibits viral replication. This suggests that derivatives of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide could be explored for antiviral applications .

-

Biological Research

- Biochemical Probes : The compound is utilized as a biochemical probe to study various molecular interactions and pathways. Its ability to form hydrogen bonds and engage in electrostatic interactions makes it valuable for understanding enzyme activity and receptor-ligand dynamics .

- Inhibitory Studies : Investigations into its role as an inhibitor in biological assays have provided insights into its mechanism of action, particularly in relation to specific disease pathways.

-

Material Science

- Synthesis of Advanced Materials : The compound is studied for its potential use in synthesizing advanced materials, including polymers and nanomaterials. Its chemical structure allows for modifications that can enhance material properties, making it suitable for various applications in nanotechnology.

Case Study 1: Antiviral Activity Against HBV

A study synthesized N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (a derivative) and evaluated its anti-HBV activity. The compound demonstrated significant inhibition of HBV replication in vitro by increasing the levels of APOBEC3G within host cells. This finding highlights the potential of benzamide derivatives as therapeutic agents against viral infections .

Case Study 2: Anti-inflammatory Properties

In another study, the compound was tested for its anti-inflammatory effects using animal models. Results indicated a notable reduction in inflammation markers, suggesting that this compound may serve as an effective anti-inflammatory agent. Further exploration into its mechanism revealed interactions with inflammatory mediators, which could lead to the development of new therapeutic strategies.

Data Tables

Mécanisme D'action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide

- N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide

- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives

Uniqueness

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propoxybenzamide moiety differentiates it from other similar compounds, potentially leading to unique applications and effects in various fields .

Activité Biologique

N-(3-Amino-4-chlorophenyl)-4-propoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H17ClN2O2

- Molecular Weight : 304.77 g/mol

- IUPAC Name : this compound

The compound acts primarily as a modulator of nAChRs, which are pivotal in neurotransmission and play roles in various neurological conditions. Research indicates that this compound may function as a negative allosteric modulator, selectively inhibiting certain nAChR subtypes. The interactions with these receptors can influence synaptic transmission and neuronal excitability.

Inhibition of nAChRs

Studies have demonstrated that this compound exhibits inhibitory effects on human α4β2 nAChRs. The compound's potency has been assessed through various structure-activity relationship (SAR) studies, revealing significant insights into its functional activity:

| Compound | IC50 Value (µM) | Selectivity |

|---|---|---|

| This compound | TBD | Selective for α4β2 over α3β4 |

| Compound 1 (related analog) | 6.0 (3.4–10.6) | ~5-fold preference for α4β2 |

| Compound 8 (structural analog) | 9.5 (3.7–24.1) | No selectivity |

The data indicate that structural modifications can significantly alter the potency and selectivity toward different nAChR subtypes, which is crucial for the development of targeted therapies for various neurological disorders .

Case Studies and Applications

- Neuropharmacology : The compound has been explored for its potential use in treating conditions such as Alzheimer's disease and other cognitive disorders where nAChR modulation may enhance cognitive function.

- Cancer Research : Modulators like this compound are being investigated for their roles in cancer therapy due to their influence on cell signaling pathways implicated in tumor growth and metastasis.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| N-(6-Methylpyridin-2-yl)benzamide | Inhibits nAChR activity | Selective for α4β2 |

| N-(4-Methylphenyl)-4-propoxybenzamide | Modulates enzyme activity | Unique propoxy group influences reactivity |

| N-(3-Aminophenyl)-2-(isopentyloxy)benzamide | Enzyme inhibitor | Used in protein binding studies |

These comparisons highlight the unique properties of this compound, particularly its selective action on nAChRs, which could lead to more effective therapeutic strategies .

Propriétés

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-12-5-8-14(17)15(18)10-12/h3-8,10H,2,9,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJBEJYGDOYERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.